N-(1,2-oxazol-3-ylmethyl)-2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide
Description
“N-(1,2-oxazol-3-ylmethyl)-2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide” is a complex organic compound that features multiple functional groups, including an oxazole ring, a piperazine ring, and a trifluoromethyl-substituted phenyl group. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(1,2-oxazol-3-ylmethyl)-2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c19-18(20,21)13-3-1-2-12(8-13)11-25-6-5-22-17(27)15(25)9-16(26)23-10-14-4-7-28-24-14/h1-4,7-8,15H,5-6,9-11H2,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMZRTPQRBOULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCC2=NOC=C2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,2-oxazol-3-ylmethyl)-2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide” likely involves multiple steps, including:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the piperazine ring: Piperazine derivatives are often synthesized via nucleophilic substitution reactions.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents.
Coupling of the functional groups: The final step would involve coupling the oxazole, piperazine, and phenyl groups under suitable conditions, possibly using amide bond formation techniques.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the oxazole ring.
Reduction: Reduction reactions could target the oxazole ring or the carbonyl group.
Substitution: The trifluoromethyl group and the phenyl ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Its unique structure might make it useful in the development of new materials.
Biology
Biochemical Probes: It could be used to study enzyme interactions or cellular pathways.
Drug Development: Its structural features might make it a candidate for drug discovery, particularly in targeting specific proteins or receptors.
Medicine
Diagnostics: Use in imaging or diagnostic assays.
Industry
Chemical Manufacturing: As an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Potential use in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins, enzymes, or receptors, modulating their activity. The oxazole and piperazine rings might facilitate binding to specific sites, while the trifluoromethyl group could enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(1,2-oxazol-3-ylmethyl)-2-[3-oxo-1-phenylpiperazin-2-yl]acetamide: Lacks the trifluoromethyl group.
N-(1,2-oxazol-3-ylmethyl)-2-[3-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide: Has a different substitution pattern on the phenyl ring.
Uniqueness
The presence of the trifluoromethyl group in “N-(1,2-oxazol-3-ylmethyl)-2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide” likely imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
